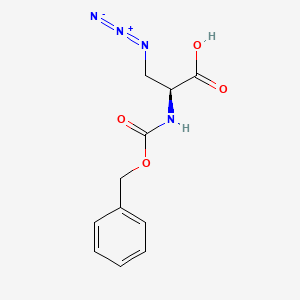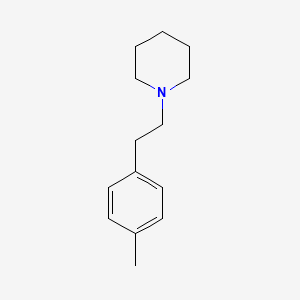
1-(4-Methylphenethyl)piperidine
Übersicht
Beschreibung
1-(4-Methylphenethyl)piperidine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methylphenethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methylphenethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gastric Antisecretory Agents : A study discusses a compound, 4-(diphenylmethyl)-1-[(octylimino)methyl]piperidine, derived from a structure containing elements common to anticholinergics, showing potential as a nonanticholinergic gastric antisecretory drug, potentially useful in treating peptic ulcer disease (Scott et al., 1983).
Research Chemicals and Drug Discovery : Another paper discusses the structural diversity of the 1,2-diphenylethylamine template, including compounds like diphenidine and 2-methoxydiphenidine, associated with N-methyl-D-aspartate (NMDA) receptor antagonist activity. These compounds pose both analytical challenges and potential in drug discovery (McLaughlin et al., 2016).
Sigma Receptor Binding and Antiproliferative Activity : Research focusing on various methylpiperidines, including 4-Methyl derivative compounds, demonstrates their potential as sigma(1) ligands with implications in tumor research and therapy (Berardi et al., 2005).
Corrosion Inhibition of Iron : Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations provide insights into their effectiveness as corrosion inhibitors (Kaya et al., 2016).
Anti-inflammatory Agents : A novel piperidine compound, DTCM-glutarimide, synthesized from the antibiotic 9-methylstreptimidone, shows potential as an anti-inflammatory agent, inhibiting macrophage activation and prolonging graft survival in mice (Takeiri et al., 2011).
Antimycobacterial Activity : A study describes the synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis, demonstrating potential as antimycobacterial agents (Kumar et al., 2008).
Eigenschaften
IUPAC Name |
1-[2-(4-methylphenyl)ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-13-5-7-14(8-6-13)9-12-15-10-3-2-4-11-15/h5-8H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQOVOPGCUKSNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Methylphenyl)ethyl]piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



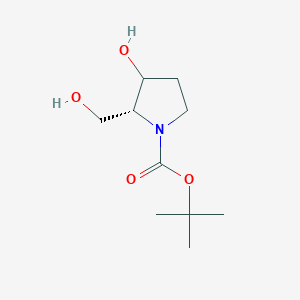
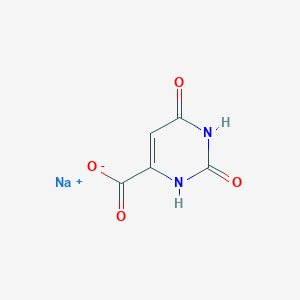
![(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-6-(3-piperidin-1-ylpropoxy)-3,4-dihydronaphthalen-1-one;oxalic acid](/img/structure/B7908526.png)
![(2E)-2-[[4-(dimethylamino)phenyl]methylidene]-7-[[4-(3-piperidin-1-ylpropoxy)phenyl]methoxy]-3,4-dihydronaphthalen-1-one](/img/structure/B7908539.png)
![2-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B7908543.png)

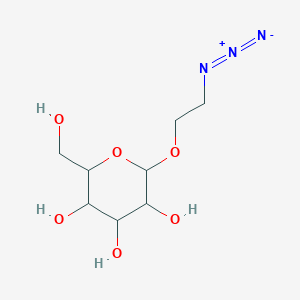
![5-[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoic acid](/img/structure/B7908583.png)




